![molecular formula C22H25ClN2O4 B3008729 2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone CAS No. 439108-68-6](/img/structure/B3008729.png)
2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone" is a structurally complex molecule that appears to be related to a family of naphthoquinone derivatives. These derivatives are known for their potential pharmacological properties, particularly as anticancer agents. The compound is not directly mentioned in the provided papers, but the papers do discuss related naphthoquinone derivatives with substitutions that may influence their biological activity and chemical properties.
Synthesis Analysis
The synthesis of naphthoquinone derivatives often involves the introduction of various substituents to the naphthoquinone skeleton to enhance their biological activity. For example, in paper , a series of novel compounds with a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment were synthesized and tested for their anticancer properties. The synthesis involved creating a naphthoquinone backbone and attaching the desired substituents to achieve the final compound. Similarly, the synthesis of the compound of interest would likely involve multiple steps, including the formation of the naphthoquinone core followed by the introduction of the chloro, morpholino, and piperidino groups at specific positions.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives is crucial for their biological activity. In paper , the crystal structure of a related compound was studied using X-ray crystallography, and various molecular properties were analyzed using density functional theory (DFT). These studies provide insights into the molecular geometry, electronic properties, and potential interactions with biological targets. The molecular structure of "2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone" would similarly be characterized by its planar naphthoquinone core and the spatial arrangement of its substituents, which could affect its reactivity and interaction with enzymes or receptors.
Chemical Reactions Analysis
The reactivity of naphthoquinone derivatives can be influenced by the substituents attached to the naphthoquinone core. Paper discusses the reaction of a chloro-substituted naphthoquinone with cyclic amines, leading to the replacement of the chlorine atom and the formation of various products. The presence of a chloro group in the compound of interest suggests that it may also undergo similar nucleophilic substitution reactions with amines or other nucleophiles, potentially leading to a range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthoquinone derivatives, such as solubility, stability, and spectroscopic characteristics, are important for their practical application. Paper describes a method for the stability determination of a chloro-substituted naphthoquinone using spectrophotometry, highlighting the importance of analytical techniques in assessing the quality and purity of such compounds. The physical and chemical properties of "2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone" would be influenced by its molecular structure, particularly the electron-withdrawing or donating effects of its substituents, which could affect its stability, reactivity, and interaction with light.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives : Studies have explored the synthesis of various naphthoquinone derivatives, demonstrating the versatility of this compound in creating multifunctional ligands and metal complexes with potential applications in various fields, including medicinal chemistry (Verma & Singh, 2015).
Characterization Techniques : Advanced characterization techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry have been utilized to determine the structures of naphthoquinone derivatives, enabling a deeper understanding of their chemical properties (Tkachev et al., 2017).
Biological and Medicinal Research
Antimicrobial and Antifungal Properties : Various studies have highlighted the antimicrobial and antifungal activities of naphthoquinone derivatives. These properties make them potential candidates for developing new therapeutic agents (Ibiş et al., 2015).
Antioxidant and Catalase Inhibition Activities : Research on naphthoquinone derivatives has shown significant antioxidant properties and catalase inhibition activities. These findings are crucial in the context of diseases where oxidative stress plays a role (Deniz et al., 2020).
Environmental and Chemical Analysis
Electrochemical and Fluorescence Studies : Naphthoquinone derivatives have shown potential in electrochemical applications, which could be beneficial in environmental sensing and analytical chemistry. Their fluorescence properties also open avenues for their use in optical and imaging technologies (Bezkorovaynyj et al., 2016).
Electron Transfer and Chiral Assembly Formation : Studies indicate the role of naphthoquinone derivatives in electron-transfer reduction processes, which is pivotal in understanding their application in redox chemistry and materials science (Yuasa & Fukuzumi, 2007).
Propiedades
IUPAC Name |
2-chloro-3-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-13-11-25(12-14(2)29-13)22(28)15-7-9-24(10-8-15)19-18(23)20(26)16-5-3-4-6-17(16)21(19)27/h3-6,13-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQACIOCFKYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


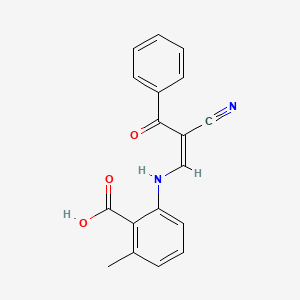
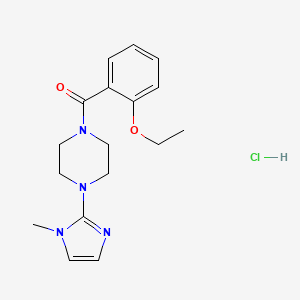
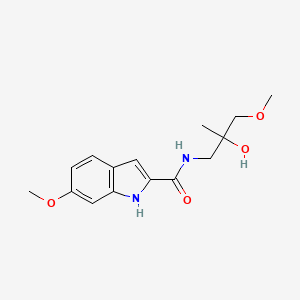
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
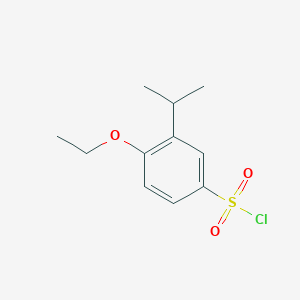
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
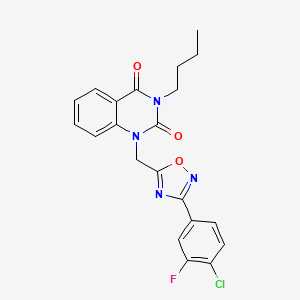

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)
